

Application Note: Quantification of Opicapone in Human Plasma by HPLC-DAD

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Compound of Interest

Compound Name: *Opicapone*

Cat. No.: *B609759*

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Introduction

Opicapone is a third-generation, peripherally acting, selective and reversible catechol-O-methyltransferase (COMT) inhibitor. It is used as an adjunct therapy to levodopa/DOPA decarboxylase inhibitors for adult patients with Parkinson's disease and end-of-dose motor fluctuations. Monitoring plasma concentrations of **Opicapone** is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to ensure safety and efficacy. This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of **Opicapone** in human plasma. The method is sensitive, selective, accurate, and reproducible, making it suitable for clinical research and bioanalytical laboratories.[1][2][3]

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).
 - Centrifuge capable of 13,400 rpm.

- Analytical balance.
- pH meter.
- Vortex mixer.
- Pipettes and general laboratory glassware.
- Reagents and Chemicals:
 - **Opicapone** reference standard.
 - Tamoxifen (Internal Standard, IS).
 - Acetonitrile (HPLC grade).
 - Monosodium phosphate (analytical grade).
 - Orthophosphoric acid.
 - Ultrapure water.
 - Drug-free human plasma.

Chromatographic Conditions

The chromatographic separation was achieved on a reversed-phase C18 column. A gradient elution program was employed for the separation of **Opicapone** and the internal standard.

Parameter	Condition
Column	Reversed-phase C18
Column Temperature	25 °C
Mobile Phase A	0.05 M monosodium phosphate solution, adjusted to pH 2.45 with orthophosphoric acid
Mobile Phase B	Acetonitrile
Flow Rate	0.8 mL/min
Detection	DAD
Wavelength	Opicapone and Tamoxifen (IS): 271 nm; BIA 9-1079 (active metabolite): 257 nm
Injection Volume	Not specified, typically 20-100 µL
Run Time	Less than 10 minutes

Preparation of Standards and Quality Control Samples

- Stock Solutions: Prepare stock solutions of **Opicapone** and Tamoxifen (IS) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Working Standards: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase or an appropriate diluent.
- Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to obtain calibration standards ranging from 25 to 3000 ng/mL and quality control samples at low, medium, and high concentrations.

Sample Preparation

The sample preparation involves a protein precipitation step followed by liquid-liquid extraction.

[\[1\]](#)[\[3\]](#)

- To 500 μ L of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.
- Precipitate the plasma proteins by adding a suitable volume of a precipitating agent (e.g., acetonitrile).
- Vortex the mixture for a few minutes.
- Centrifuge the samples at 13,400 rpm for 10 minutes to pellet the precipitated proteins.[\[3\]](#)
- Transfer the supernatant to a clean tube.
- Perform a liquid-liquid extraction by adding an appropriate extraction solvent.
- Vortex and centrifuge to separate the layers.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject an aliquot into the HPLC system.

Quantitative Data Summary

The method was validated according to international guidelines and demonstrated good linearity, sensitivity, accuracy, and precision.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
Opicapone	25 - 3000	≥ 0.997

Table 2: Precision and Accuracy[\[1\]](#)[\[3\]](#)

Analyte	Precision (%CV)	Accuracy (%Bias)
Opicapone	$\leq 13.2\%$	Within $\pm 11.1\%$

Table 3: Limits of Detection and Quantification

Parameter	Value (ng/mL)
LOQ	25

Table 4: Recovery

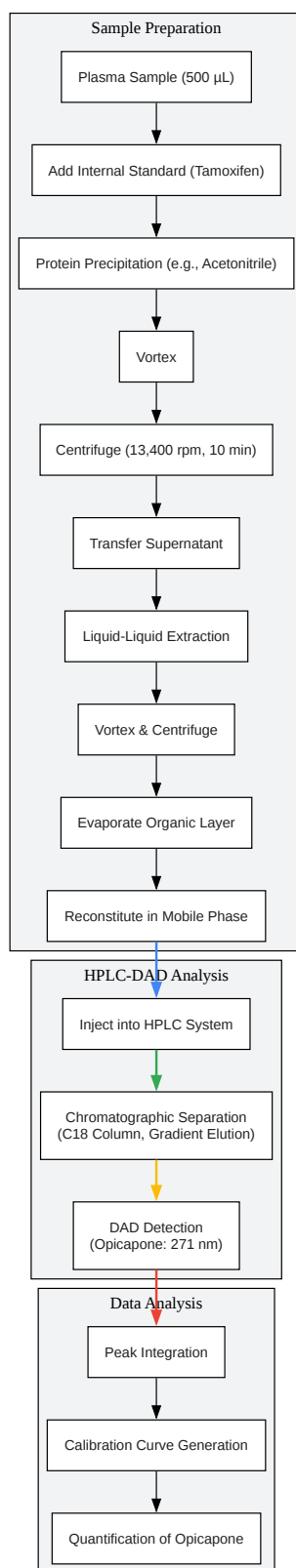
Analyte	Mean Absolute Recovery (%)
Opicapone	Not explicitly stated, but the method was successfully applied.
BIA 9-1079	Not explicitly stated, but the method was successfully applied.
Tamoxifen (IS)	94.7%

Method Validation

The bioanalytical method was validated for its selectivity, sensitivity, accuracy, precision, and stability.^[2]

- **Selectivity:** The method was found to be selective, with no significant interference from endogenous plasma components or several potentially co-administered drugs at the retention times of **Opicapone** and the internal standard.^{[1][3]}
- **Stability:** **Opicapone** and its active metabolite were found to be stable in human plasma under various storage conditions, including at room temperature for 4 hours, at 4°C for 24 hours, and at -30°C for 30 days.^[3]
- **Dilution Integrity:** A 5-fold dilution of plasma samples with concentrations above the upper limit of quantification was validated, demonstrating that samples can be diluted with blank plasma without affecting the accuracy and precision of the measurement.^{[2][4]}

Experimental Workflow Diagram



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Caption: Workflow for **Opicapone** quantification in plasma.

Conclusion

The described HPLC-DAD method provides a reliable and efficient means for the quantification of **Opicapone** in human plasma. The simple sample preparation procedure and the short chromatographic run time make it suitable for the analysis of a large number of samples in clinical and research settings. The method has been successfully validated and applied to quantify **Opicapone** in plasma samples from a clinical trial.[1][2][3]

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References

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